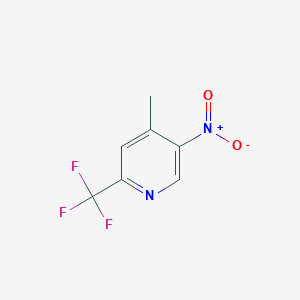

4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-5-nitro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c1-4-2-6(7(8,9)10)11-3-5(4)12(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVOZQHDJFJNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696822 | |

| Record name | 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944317-53-7 | |

| Record name | 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyridines in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethyl group (CF₃), in particular, imparts a unique combination of properties, including increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. When coupled with the versatile pyridine scaffold, a key heterocycle in numerous bioactive compounds, the resulting trifluoromethylpyridines represent a class of molecules with immense potential for the development of novel therapeutics and crop protection agents.[1]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and handling of a specific, yet important, member of this class: 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine . This compound, with its unique substitution pattern, serves as a valuable building block and a subject of interest for researchers exploring the chemical space of fluorinated heterocycles.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of a compound is paramount for its effective use in research and development. While extensive experimental data for this specific molecule is not widely published, we can compile its known attributes and provide predicted values based on its structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 944317-53-7 | [1] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [1] |

| Molecular Weight | 206.12 g/mol | [1] |

| Appearance | Liquid | Supplier Data |

| Boiling Point | Not available (Predicted for analog: 273.2±40.0 °C) | Predicted for 4-Methoxy analog[2] |

| Melting Point | Not applicable (Liquid at room temperature) | Inferred |

| Density | Not available (Predicted for analog: 1.461±0.06 g/cm³) | Predicted for 4-Methoxy analog[2] |

| Solubility | Expected to be soluble in common organic solvents. | Inferred from structure |

| LogP | Not available (Predicted for analog: 1.6) | Predicted for 4-Methoxy analog[3] |

Synthesis and Reactivity: A Proposed Synthetic Pathway

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed nitration of 4-methyl-2-(trifluoromethyl)pyridine.

Experimental Protocol: Nitration of 4-Methyl-2-(trifluoromethyl)pyridine

This protocol is a generalized procedure based on the nitration of similar pyridine derivatives and should be optimized for the specific substrate.

Materials:

-

4-Methyl-2-(trifluoromethyl)pyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-water bath.

-

Substrate Addition: Slowly add 4-methyl-2-(trifluoromethyl)pyridine to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.

-

Nitrating Mixture Addition: In the dropping funnel, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid.

-

Nitration: Add the nitrating mixture dropwise to the solution of the pyridine derivative, ensuring the internal temperature does not exceed 10-15 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography.

Causality Behind Experimental Choices:

-

Low Temperature: The nitration of aromatic compounds is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent side reactions and ensure the regioselectivity of the nitration.

-

Sulfuric Acid: Sulfuric acid acts as both a solvent and a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Work-up: The quenching of the reaction with ice and subsequent neutralization are necessary to stop the reaction and remove the strong acids. Extraction with an organic solvent allows for the isolation of the desired product from the aqueous mixture.

Spectral Characterization: Predicted NMR and Mass Spectra

While experimental spectra are not available, we can predict the key features of the ¹H, ¹³C, and ¹⁹F NMR spectra, as well as the expected mass spectrum, based on the structure of this compound.

Diagram 2: Key NMR and MS Characteristics

Caption: Predicted spectral features of the target compound.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions are essential when handling this compound. While a specific safety data sheet (SDS) is not publicly available, the following guidelines are based on the known hazards of related nitropyridine and trifluoromethylpyridine compounds.[6][7]

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Keep away from heat, sparks, and open flames.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Store away from strong oxidizing agents and strong acids.

Conclusion: A Versatile Building Block for Future Discoveries

This compound represents a valuable, albeit not extensively studied, building block for the synthesis of more complex molecules. Its unique combination of a trifluoromethyl group, a nitro group, and a methyl-substituted pyridine ring offers multiple points for chemical modification, making it an attractive starting material for the development of novel compounds in the pharmaceutical and agrochemical industries. This guide provides a foundational understanding of its properties and a practical approach to its synthesis, empowering researchers to explore the potential of this intriguing fluorinated heterocycle.

References

-

Hoffman Fine Chemicals. (n.d.). CAS RN 944317-53-7 | this compound. Retrieved January 1, 2026, from [Link]

-

PubChem. (n.d.). 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine. Retrieved January 1, 2026, from [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. [Link]

-

Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved January 1, 2026, from [Link]

-

MDPI. (2023, February 14). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Molecules, 28(4), 1775. [Link]

-

LookChem. (n.d.). 4-Methoxy-5-nitro-2-(trifluoroMethyl)pyridine. Retrieved January 1, 2026, from [Link]

-

ResearchGate. (2018, September 21). Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD). Retrieved January 1, 2026, from [Link]

-

Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved January 1, 2026, from [Link]

-

ResearchGate. (2015, August 6). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Retrieved January 1, 2026, from [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. lookchem.com [lookchem.com]

- 3. 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine | C7H5F3N2O3 | CID 71607286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and agrochemical research. The document emphasizes two primary retrosynthetic strategies, offering detailed experimental insights, mechanistic considerations, and a comparative analysis of precursor selection. The core of this guide is built upon established, field-proven methodologies, ensuring scientific integrity and practical applicability for researchers in drug development and chemical synthesis.

Introduction: The Significance of a Trifluoromethylated Pyridine Scaffold

The strategic incorporation of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1] This is due to the unique electronic properties of the -CF3 group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyridine ring, a ubiquitous motif in pharmaceuticals and agrochemicals, when substituted with a trifluoromethyl group, often exhibits enhanced biological activity. This compound, in particular, serves as a versatile intermediate for the synthesis of a wide range of more complex molecules, making its efficient synthesis a topic of considerable interest. This guide will explore the primary synthetic routes to this valuable compound, with a focus on precursor availability and reaction efficiency.

Retrosynthetic Analysis: Devising a Strategic Approach

A logical retrosynthetic analysis of this compound reveals two principal strategies for its construction. These strategies diverge in the sequence of introducing the key functional groups: the trifluoromethyl group and the nitro group.

Figure 2: Workflow for the synthesis of this compound via Strategy 1.

Synthesis of the Key Precursor: 2-Chloro-4-methyl-5-nitropyridine

The synthesis of this crucial intermediate is a well-documented three-step process starting from 2-amino-4-methylpyridine. [2] Step 1: Nitration of 2-Amino-4-methylpyridine

The initial step involves the nitration of 2-amino-4-methylpyridine to yield 2-amino-4-methyl-5-nitropyridine. The amino group directs the incoming nitro group to the 5-position.

-

Protocol:

-

In a flask equipped with a stirrer and a dropping funnel, slowly add 2-amino-4-methylpyridine to concentrated sulfuric acid while maintaining the temperature between 5-10°C with an ice bath.

-

Once the dissolution is complete, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid.

-

After the addition, the reaction mixture is gently heated to approximately 60°C and maintained for several hours.

-

The reaction is then quenched by pouring it into ice, followed by neutralization with ammonia to a pH of 5.0-5.5, which precipitates the deep yellow 2-amino-5-nitro-4-methylpyridine. [2] Step 2: Hydrolysis to 2-Hydroxy-4-methyl-5-nitropyridine

-

The amino group of 2-amino-4-methyl-5-nitropyridine is then converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.

-

Protocol:

-

Dissolve the nitrated product from the previous step in dilute sulfuric acid.

-

Cool the solution to 0-2°C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO2) dropwise, maintaining the temperature around 5°C. [2] 4. After the addition is complete, continue stirring for a short period. The product, 2-hydroxy-5-nitro-4-methylpyridine, will precipitate as a light yellow solid.

-

Step 3: Chlorination to 2-Chloro-4-methyl-5-nitropyridine

The final step in the precursor synthesis is the conversion of the hydroxyl group to a chloro group. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). [3][4]

-

Protocol:

-

A mixture of 2-hydroxy-4-methyl-5-nitropyridine and a chlorinating agent (e.g., phosphorus oxychloride) is heated.

-

The reaction is monitored until completion, after which the excess chlorinating agent is removed, often by distillation under reduced pressure.

-

The residue is then carefully poured into water, causing the precipitation of the light yellow solid product, 2-Chloro-4-methyl-5-nitropyridine. [2]

Table 1: Summary of the synthesis of 2-Chloro-4-methyl-5-nitropyridine.Step Reactants Reagents Key Conditions Product 1 2-Amino-4-methylpyridine H2SO4, HNO3 5-10°C then 60°C 2-Amino-4-methyl-5-nitropyridine 2 2-Amino-4-methyl-5-nitropyridine NaNO2, H2SO4 0-5°C 2-Hydroxy-4-methyl-5-nitropyridine 3 2-Hydroxy-4-methyl-5-nitropyridine POCl3 or SOCl2 Elevated temperature 2-Chloro-4-methyl-5-nitropyridine

-

Trifluoromethylation of 2-Chloro-4-methyl-5-nitropyridine

With the key precursor in hand, the final step is the introduction of the trifluoromethyl group. Copper-catalyzed trifluoromethylation reactions are particularly effective for haloarenes and halopyridines. [5][6]The general mechanism involves the in-situ generation of a (trifluoromethyl)copper species, which then participates in a cross-coupling reaction with the chloropyridine.

A common and effective source for the trifluoromethyl group in these reactions is the Ruppert-Prakash reagent (TMSCF3), used in conjunction with a copper(I) salt. [5]

-

Protocol for Copper-Catalyzed Trifluoromethylation:

-

To a reaction vessel under an inert atmosphere (e.g., argon), add 2-chloro-4-methyl-5-nitropyridine, a copper(I) salt (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), a fluoride source (e.g., KF), and a borate ester (e.g., trimethyl borate).

-

Add the solvent (e.g., DMSO) and the trifluoromethylating agent (e.g., TMSCF3).

-

Heat the reaction mixture to an appropriate temperature (e.g., 60°C) and monitor for completion.

-

Upon completion, the reaction is worked up, and the product, this compound, is isolated and purified, typically by chromatography.

-

Strategy 2: Late-Stage Nitration - A Pathway with Challenges

This alternative strategy involves the nitration of a pre-existing 4-methyl-2-(trifluoromethyl)pyridine. While seemingly more direct, this approach presents a significant challenge in controlling the regioselectivity of the nitration.

Synthesis of 4-Methyl-2-(trifluoromethyl)pyridine

The synthesis of this intermediate can be achieved through various methods, often starting from a picoline derivative. One common industrial method involves the chlorination and subsequent fluorination of 4-methylpyridine (γ-picoline). [7]

Nitration of 4-Methyl-2-(trifluoromethyl)pyridine: The Regioselectivity Hurdle

The nitration of the 4-methyl-2-(trifluoromethyl)pyridine ring is complicated by the directing effects of the existing substituents.

-

Trifluoromethyl Group (-CF3): This is a strongly deactivating and meta-directing group.

-

Methyl Group (-CH3): This is an activating and ortho-, para-directing group.

-

Pyridine Nitrogen: This is also a deactivating and meta-directing group.

The interplay of these directing effects can lead to a mixture of nitrated products, making the isolation of the desired 5-nitro isomer challenging and potentially low-yielding. The positions ortho and para to the methyl group are 3 and 5, and the position meta to the trifluoromethyl group is 5. While both groups direct to the 5-position, the strong deactivating effect of the trifluoromethyl group and the pyridine nitrogen can make the reaction sluggish and may lead to nitration at other positions as well. Therefore, careful optimization of reaction conditions would be necessary to achieve a satisfactory yield of the desired product.

Conclusion and Future Perspectives

The synthesis of this compound is most reliably achieved through a late-stage trifluoromethylation strategy (Strategy 1). This approach benefits from well-established procedures for the synthesis of the key precursor, 2-chloro-4-methyl-5-nitropyridine, and the subsequent copper-catalyzed trifluoromethylation provides a direct route to the final product. While a late-stage nitration strategy (Strategy 2) is conceptually simpler, it is hampered by significant challenges in controlling the regioselectivity of the nitration step.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the availability of starting materials, scalability requirements, and the desired purity of the final compound. The detailed protocols and mechanistic insights provided in this guide are intended to empower chemists to make informed decisions and to facilitate the efficient synthesis of this important chemical building block. Further research into more selective nitration catalysts and conditions could make Strategy 2 a more viable option in the future.

References

-

Tóth, M., et al. (2020). Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. Molecules, 25(20), 4791. Available from: [Link]

-

Macmillan Group - Princeton University. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Available from: [Link]

-

Pérez-Temprano, M. H., et al. (2018). Nucleophilic Trifluoromethylation Reactions Involving Copper(I) Species: From Organometallic Insights to Scope. RECERCAT. Available from: [Link]

-

Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 98-109. Available from: [Link]

-

Beilstein Journals. (2018). Progress in copper-catalyzed trifluoromethylation. Available from: [Link]

-

Filyakova, V., et al. (2021). A new synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine. Mendeleev Communications, 31(3), 388-389. Available from: [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Available from: [Link]

-

European Patent Office. (2019). PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. Available from: [Link]

-

Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available from: [Link]

-

PubChem. 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine. Available from: [Link]

-

Organic Letters. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Available from: [Link]

-

WIPO Patentscope. (2019). METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. Available from: [Link]

Sources

- 1. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine. In the absence of experimentally published spectra for this specific compound, this guide leverages predictive methodologies, supported by extensive analysis of structurally analogous compounds, to offer a robust interpretation of its expected NMR data. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of complex substituted pyridines. The guide details the underlying principles of NMR, predicted spectral data, a thorough explanation of substituent effects on chemical shifts, standardized experimental protocols for data acquisition, and visual workflows to facilitate understanding.

Introduction: The Structural Significance of Substituted Pyridines

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and agrochemicals. The introduction of various substituents onto this heterocyclic core allows for the fine-tuning of a molecule's physicochemical and biological properties. This compound is a compelling example of a polysubstituted pyridine, incorporating a methyl group, a nitro group, and a trifluoromethyl group. Each of these substituents imparts distinct electronic and steric effects, which collectively influence the molecule's overall characteristics and are reflected in its NMR spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. This guide will focus on ¹H and ¹³C NMR, the two most common nuclei studied in organic chemistry.[1]

Predicted ¹H and ¹³C NMR Spectral Data

As of the writing of this guide, the experimental ¹H and ¹³C NMR data for this compound has not been reported in the peer-reviewed literature. Therefore, the following spectral data is predicted based on computational models and analysis of substituent effects derived from analogous compounds.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit two signals in the aromatic region corresponding to the two pyridine ring protons, and one signal in the aliphatic region for the methyl group protons.

| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | 8.0 - 8.2 | Singlet (s) | 1H |

| H-6 | 8.8 - 9.0 | Singlet (s) | 1H |

| CH₃ (at C-4) | 2.6 - 2.8 | Singlet (s) | 3H |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the five carbons of the pyridine ring, the methyl carbon, and the carbon of the trifluoromethyl group.

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-coupled) |

| C-2 | 148 - 152 | Quartet (q) |

| C-3 | 120 - 124 | Doublet (d) |

| C-4 | 138 - 142 | Singlet (s) |

| C-5 | 145 - 149 | Singlet (s) |

| C-6 | 150 - 154 | Doublet (d) |

| CH₃ (at C-4) | 18 - 22 | Quartet (q) |

| CF₃ | 120 - 124 | Quartet (q) |

Scientific Rationale for Predicted Chemical Shifts

The predicted chemical shifts are a composite of the individual effects of the methyl, nitro, and trifluoromethyl substituents on the pyridine ring.

-

¹H NMR Chemical Shift Rationale:

-

Ring Protons (H-3 and H-6): The pyridine ring protons are generally deshielded and appear at higher chemical shifts compared to benzene due to the electron-withdrawing nature of the nitrogen atom. The powerful electron-withdrawing effects of the nitro group at C-5 and the trifluoromethyl group at C-2 will further deshield the adjacent protons. H-6 is expected to be the most downfield proton due to its proximity to the ring nitrogen and the ortho-nitro group. H-3 is deshielded by the adjacent trifluoromethyl group.

-

Methyl Protons (CH₃): The methyl group attached to the pyridine ring typically resonates in the range of 2.3-2.8 ppm. Its position is slightly influenced by the other substituents on the ring.

-

-

¹³C NMR Chemical Shift Rationale:

-

Ring Carbons: The carbon atoms of the pyridine ring will exhibit a wide range of chemical shifts. C-2 and C-6 are the most deshielded due to their proximity to the electronegative nitrogen atom. The trifluoromethyl group at C-2 will cause a significant downfield shift for this carbon and will also introduce a characteristic quartet splitting pattern due to ¹JCF coupling. The nitro group at C-5 will also deshield this carbon. The carbon bearing the methyl group (C-4) will be influenced by the alkyl substituent.

-

Methyl Carbon (CH₃): The methyl carbon is expected to appear in the upfield region of the spectrum, typical for sp³-hybridized carbons.

-

Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹JCF). Its chemical shift is typically in the range of 120-125 ppm.[2]

-

Experimental Protocols

To obtain high-quality NMR spectra of this compound, the following experimental procedures are recommended.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[3][4][5][6][7]

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. Other suitable solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts.[8][9][10][11]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid any particulate matter.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Data Acquisition

The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.[12][13][14]

¹H NMR Acquisition Parameters:

| Parameter | Recommended Value |

| Pulse Program | Standard single-pulse (e.g., zg30) |

| Spectral Width | ~12 ppm |

| Acquisition Time | 2-4 s |

| Relaxation Delay | 1-5 s |

| Number of Scans | 8-16 |

¹³C NMR Acquisition Parameters:

| Parameter | Recommended Value |

| Pulse Program | Proton-decoupled single-pulse |

| Spectral Width | ~220 ppm |

| Acquisition Time | 1-2 s |

| Relaxation Delay | 2-5 s |

| Number of Scans | 1024-4096 |

Visualization of Experimental Workflow

The logical flow of the NMR analysis process can be visualized as follows:

Caption: A logical workflow for the structural elucidation of this compound using NMR spectroscopy.

The Role of ¹⁹F NMR

Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy would be a highly valuable complementary technique for the characterization of this molecule.[15][16] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a sensitive nucleus for NMR. A proton-decoupled ¹⁹F NMR spectrum would show a single singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal would provide further confirmation of the electronic environment of the trifluoromethyl group.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the individual and collective electronic effects of the methyl, nitro, and trifluoromethyl substituents, a scientifically sound interpretation of the expected NMR data has been presented. The outlined experimental protocols offer a standardized approach for acquiring high-quality spectra. This guide serves as a valuable resource for researchers working with complex substituted pyridines, aiding in their structural characterization and furthering their application in medicinal chemistry and drug development.

References

-

How To Prepare And Run An NMR Sample. (2025, July 24). AWC, Inc. [Link]

-

8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

NMR Sample Preparation Guide. Scribd. [Link]

-

1H, 13C and 17O NMR study of substituted nitropyridines. (1991). Magnetic Resonance in Chemistry. [Link]

-

Metin, B. (2006). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (1997). Journal of Chemical Information and Computer Sciences. [Link]

-

Introduction to Proton 1H and Carbon 13C NMR. (2024, December 7). YouTube. [Link]

-

Imai, K., & Reeve, T. M. (2014). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 59(1), 19–27. [Link]

-

13C Carbon NMR Spectroscopy. Chemistry Steps. [Link]

-

Letertre, M., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(5), 633. [Link]

-

8.3 1H and 13C NMR spectroscopy. Fiveable. [Link]

-

Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. (1988). Journal of the Chemical Society of Japan, Chemistry Letters, 17(11), 1983-1986. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

What is the basic difference between 13C-NMR and 1H-NMR in order of their principle and functions? ResearchGate. [Link]

-

Demarco, P. V., Farkas, E., Doddrell, D., Mylari, B. L., & Wenkert, E. (1968). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society, 90(20), 5480–5486. [Link]

-

A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Science Publishing. [Link]

-

13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

-

NMR Education: How to Choose Your Acquisition Parameters? Anasazi Instruments. [Link]

-

Optimized Default 1H Parameters. (2020, April 13). University of Wisconsin-Madison Chemistry Department. [Link]

-

Stepbystep procedure for NMR data acquisition. [Link]

-

2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]

-

Demarco, P. V., Farkas, E., Doddrell, D., Mylari, B. L., & Wenkert, E. (1968). Pyridine-Induced Solvent Shifts in the Nuclear Magnetic Resonance Spectra of Hydroxylic Compounds. Journal of the American Chemical Society, 90(20), 5480-5486. [Link]

-

Sokołowski, R., et al. (2021). Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules. Analytical Chemistry, 93(4), 2297–2304. [Link]

-

1-Methyl-2(1H)-pyridinone - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]

-

2-METHYL-3-TRIFLUOROMETHYL-PYRIDINE - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Fluorine-19 Nuclear Magnetic Resonance. Defense Technical Information Center. [Link]

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

-

Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Molecules, 23(10), 2469. [Link]

-

G. N. Sastry, et al. (2022). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Nature Communications, 13, 4388. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2019). Journal of Pesticide Science, 44(3), 169–178. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. organomation.com [organomation.com]

- 7. scribd.com [scribd.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 13. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 14. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 16. apps.dtic.mil [apps.dtic.mil]

mass spectrometry analysis of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction: Unveiling the Molecular Identity

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1] Its unique structure, incorporating a nitro group—a potent electron-withdrawing moiety—and a trifluoromethyl group, imparts distinct chemical properties that are crucial for its application but also present challenges for analytical characterization.[2] Mass spectrometry stands as a cornerstone technique for the unambiguous identification, structural elucidation, and quantification of such novel compounds. This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound, moving beyond procedural steps to explain the underlying scientific principles and rationale that govern experimental design.

Compound Profile: Physicochemical Properties

A thorough understanding of the analyte's properties is paramount for method development in mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₃N₂O₂ | [3] |

| Molecular Weight | 206.12 g/mol | [3] |

| Purity | Typically >98% | [3] |

| Appearance | Liquid | [3] |

| InChI Key | YAVOZQHDJFJNPM-UHFFFAOYSA-N | [3] |

These properties suggest that the compound is a small molecule, suitable for a range of ionization techniques. Its volatility will influence the choice between gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Strategic Selection of Ionization Techniques: A Causal Analysis

The choice of ionization technique is the most critical parameter in mass spectrometry, dictating the nature of the resulting mass spectrum and the structural information that can be gleaned.[4][5] The ionization process involves converting neutral analyte molecules into charged ions for analysis.[4]

Hard Ionization vs. Soft Ionization: A Deliberate Choice

-

Hard Ionization (Electron Ionization - EI): This technique employs a high-energy electron beam to ionize molecules, leading to extensive fragmentation.[4][6] While this can sometimes make it difficult to determine the molecular weight, the resulting fragmentation pattern is highly reproducible and serves as a "molecular fingerprint," invaluable for structural elucidation.[7] EI is typically coupled with GC, suitable for volatile and thermally stable compounds.[8]

-

Soft Ionization (Electrospray Ionization - ESI and Chemical Ionization - CI): These methods impart less energy to the analyte molecule, resulting in minimal fragmentation and typically preserving the molecular ion.[5][9] ESI is particularly well-suited for polar compounds and is a cornerstone of LC-MS.[4][6] CI is a softer gas-phase ionization technique than EI and often produces a strong protonated molecule peak, [M+H]⁺.[4][5]

For a comprehensive analysis of this compound, both hard and soft ionization techniques should be employed to gain complementary information.

Predicted Fragmentation Pathways: A Mechanistic Deep Dive

The fragmentation of this compound in the mass spectrometer is not random; it is governed by the chemical stability of the resulting ions and the nature of its functional groups.

Electron Ionization (EI) Fragmentation

Under EI conditions (typically 70 eV), we anticipate a complex fragmentation pattern. The initial event is the formation of the molecular ion [M]•+ at m/z 206.

Key Predicted Fragmentation Pathways:

-

Loss of Nitro Group: Nitroaromatic compounds characteristically lose NO₂ (46 u) and NO (30 u).[7][10]

-

[M - NO₂]⁺: m/z 160

-

[M - NO]⁺: m/z 176

-

-

Loss of Trifluoromethyl Group: The C-C bond adjacent to the pyridine ring can cleave, leading to the loss of the CF₃ radical (69 u).

-

[M - CF₃]⁺: m/z 137

-

-

Cleavage of the Pyridine Ring: Aromatic systems can undergo ring cleavage, although this often results in lower abundance ions.

-

Combined Losses: Sequential losses of these functional groups will also be observed. For instance, the loss of both NO₂ and CF₃ would result in a fragment at m/z 91.

Diagram: Predicted EI Fragmentation Workflow

Caption: Predicted Electron Ionization Fragmentation Pathways.

Electrospray Ionization (ESI) and Tandem MS (MS/MS)

In ESI, the compound will likely be observed as the protonated molecule, [M+H]⁺, at m/z 207 in positive ion mode. Tandem mass spectrometry (MS/MS) is then essential to induce and analyze fragmentation.[11][12] In an MS/MS experiment, the precursor ion (m/z 207) is selected and subjected to collision-induced dissociation (CID).

Key Predicted MS/MS Fragmentation Pathways:

-

Loss of Neutral Molecules: The fragmentation of the protonated molecule will be dominated by the loss of stable neutral molecules.

-

Loss of H₂O (18 u) from the nitro group is possible.

-

Loss of HNO₂ (47 u).

-

-

Loss of CF₃H: Loss of trifluoromethane (70 u) could also be a potential fragmentation pathway.

Diagram: ESI-MS/MS Workflow

Caption: Electrospray Ionization Tandem Mass Spectrometry Workflow.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, providing a robust starting point for the analysis of this compound.

Protocol 1: GC-MS Analysis for Structural Elucidation

This protocol is optimized for obtaining a detailed fragmentation pattern for structural confirmation.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to a final concentration of 1-10 µg/mL.

-

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an EI source.

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is recommended.[8]

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

-

MS Conditions:

Protocol 2: LC-MS/MS Analysis for Sensitive Quantification

This protocol is designed for high-sensitivity detection and quantification, particularly in complex matrices like biological fluids.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

-

Dilute to the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL) in the initial mobile phase composition.

-

-

Instrumentation:

-

HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

-

HPLC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

-

-

LC Conditions:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

Start at 5% B.

-

Linearly increase to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and re-equilibrate for 3 minutes.

-

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow: Optimized for the specific instrument.

-

Multiple Reaction Monitoring (MRM):

-

Precursor Ion: m/z 207 ([M+H]⁺).

-

Product Ions: Monitor at least two product ions for confident identification and quantification. The exact m/z values for the product ions should be determined by infusing a standard solution and performing a product ion scan.

-

-

Applications in Drug Development

The robust and validated mass spectrometry methods described herein are critical for several stages of the drug development pipeline:

-

Metabolite Identification: LC-MS/MS is the gold standard for identifying and quantifying metabolites in in vitro and in vivo studies.

-

Pharmacokinetic Studies: Accurate quantification of the parent compound and its metabolites in biological matrices is essential for determining pharmacokinetic parameters.

-

Purity and Stability Testing: Both GC-MS and LC-MS can be used to assess the purity of synthesized batches and monitor for degradation products in stability studies.

Conclusion

The mass spectrometric analysis of this compound requires a multi-faceted approach. By leveraging both hard and soft ionization techniques, and by understanding the fundamental principles of fragmentation for nitroaromatic and trifluoromethyl-containing compounds, researchers can develop robust and reliable analytical methods. The protocols and insights provided in this guide serve as a comprehensive resource for the confident characterization and quantification of this and structurally related molecules, ultimately accelerating research and development efforts.

References

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

Washington University in St. Louis. Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

-

Jaoui, M., et al. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Retrieved from [Link]

-

Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Retrieved from [Link]

-

Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

LookChem. (n.d.). 4-Methoxy-5-nitro-2-(trifluoroMethyl)pyridine. Retrieved from [Link]

-

ResearchGate. (2006, August 6). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

PMC - NIH. (2024, August 15). Tandem MS Elucidation of the Late-Stage Degradation Mechanism of Nitroplasticizer. Retrieved from [Link]

-

PMC - NIH. (2018, June 11). Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke. Retrieved from [Link]

-

Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2012, November 22). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. Retrieved from [Link]

-

OUCI. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. Retrieved from [Link]

-

YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

-

PubMed. (2024, April 2). 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ACS Publications. (2022, April 11). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Retrieved from [Link]

-

Fluorine Notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ossila.com [ossila.com]

- 3. Pyridine,4-methyl-5-nitro-2-(trifluoromethyl)- [cymitquimica.com]

- 4. acdlabs.com [acdlabs.com]

- 5. pharmafocuseurope.com [pharmafocuseurope.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. as.uky.edu [as.uky.edu]

- 10. youtube.com [youtube.com]

- 11. Tandem MS Elucidation of the Late-Stage Degradation Mechanism of Nitroplasticizer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 13. Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the FT-IR Spectroscopy of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine. It provides a foundational understanding of the principles, experimental protocols, and detailed spectral interpretation for this specific molecule.

Introduction: The Molecule and the Method

This compound is a substituted pyridine derivative featuring several key functional groups that define its chemical character: a pyridine ring, a methyl group (-CH₃), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃). The synthesis and application of such trifluoromethylpyridines are of significant interest in the development of agrochemicals and pharmaceuticals.[1]

FT-IR spectroscopy is an indispensable analytical technique for elucidating molecular structures. It operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its natural vibrational modes. This absorption pattern creates a unique spectral fingerprint, providing invaluable information about the functional groups present. This guide will detail the expected FT-IR fingerprint of this compound and the scientific reasoning behind the interpretation.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The acquisition of a clean, reproducible FT-IR spectrum is paramount for accurate analysis. As this compound is expected to be a solid at room temperature, the Potassium Bromide (KBr) disk method is a standard and reliable technique.

Step-by-Step Methodology: KBr Disk Preparation and Analysis

-

Sample and KBr Preparation:

-

Rationale: To minimize scattering of infrared radiation and avoid spurious water peaks, both the sample and KBr must be completely dry.

-

Protocol: Gently grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry, spectroscopy-grade KBr. The sample-to-KBr ratio should be roughly 1:100. Mix thoroughly by continuing to grind for several minutes until a homogeneous, fine powder is obtained.

-

-

Pellet Formation:

-

Rationale: A transparent or translucent pellet ensures that the IR beam can pass through the sample with minimal scattering, leading to a flat baseline and well-defined absorption peaks.

-

Protocol: Transfer the powder mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a thin, transparent disk.

-

-

Instrument Setup and Background Scan:

-

Rationale: A background scan of the empty sample compartment is crucial to account for absorptions from atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Protocol: Place the KBr pellet into the sample holder of the FT-IR spectrometer. Ensure the instrument is purged with dry air or nitrogen. Perform a background scan before introducing the sample.

-

-

Sample Spectrum Acquisition:

-

Rationale: Signal-to-noise ratio is improved by co-adding multiple scans.

-

Protocol: Place the KBr pellet containing the sample into the spectrometer's sample holder. Acquire the spectrum, typically over the range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to achieve a high-quality spectrum.

-

-

Data Processing:

-

Rationale: Post-acquisition processing ensures the data is presented in a clear and interpretable format.

-

Protocol: The acquired interferogram is automatically converted to a spectrum (transmittance vs. wavenumber) via a Fourier transform. If necessary, perform a baseline correction to flatten the spectrum.

-

Experimental Workflow Diagram

Caption: Figure 1: A flowchart illustrating the key stages of FT-IR data acquisition for a solid sample using the KBr pellet technique.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The FT-IR spectrum of this compound can be logically dissected by assigning absorption bands to the vibrational modes of its constituent functional groups. The following sections detail the expected peak locations and the rationale for their assignment.

The Pyridine Ring and Aromatic C-H Vibrations

The pyridine ring gives rise to several characteristic absorptions.

-

Aromatic C-H Stretch: These vibrations typically occur above 3000 cm⁻¹.[2][3] Expect weak to medium intensity bands in the 3100-3000 cm⁻¹ region.

-

Ring C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring produce a series of sharp bands of variable intensity.[2] Key absorptions are expected in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[3] The substitution pattern and the electronic effects of the nitro and trifluoromethyl groups will influence the exact positions and intensities of these bands.

-

C-H Out-of-Plane Bending ("oop"): These strong absorptions in the fingerprint region (900-675 cm⁻¹) are highly diagnostic of the substitution pattern on the aromatic ring.[3]

The Nitro Group (-NO₂) Vibrations

The nitro group is a very strong infrared absorber due to the large dipole moment of the N-O bonds. Its presence is typically confirmed by two distinct and intense bands.

-

Asymmetric N-O Stretch: For aromatic nitro compounds, this strong absorption is found in the 1550-1475 cm⁻¹ range.[4][5]

-

Symmetric N-O Stretch: A second strong band, corresponding to the symmetric stretching mode, appears at a lower frequency, typically between 1360-1290 cm⁻¹.[4][5]

The Trifluoromethyl Group (-CF₃) Vibrations

The C-F bonds are highly polar, and the trifluoromethyl group gives rise to very intense absorption bands.

-

C-F Stretching: The C-F stretching modes of a CF₃ group are expected to produce very strong and characteristic absorptions in the 1350-1120 cm⁻¹ region. Often, multiple strong bands appear in this range due to symmetric and asymmetric stretching.

The Methyl Group (-CH₃) Vibrations

The methyl group attached to the pyridine ring will also show characteristic C-H vibrations.

-

C-H Stretching: Asymmetric and symmetric C-H stretching vibrations are expected in the 3000-2850 cm⁻¹ region, typically just below the aromatic C-H stretches.[3]

-

C-H Bending: The asymmetric bending (scissoring) mode usually appears around 1470-1450 cm⁻¹, while the symmetric (umbrella) mode is found near 1370-1350 cm⁻¹.[3][6] These may overlap with other strong absorptions.

Data Summary and Visualization

The expected FT-IR absorption bands for this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3100 - 3000 | Weak-Medium | C-H Stretch | Aromatic (Pyridine) |

| 3000 - 2850 | Weak-Medium | C-H Asymmetric & Symmetric Stretch | Methyl (-CH₃) |

| 1600 - 1585 | Medium | C=C and C=N Ring Stretch | Pyridine Ring |

| 1550 - 1475 | Strong | N-O Asymmetric Stretch | Nitro (-NO₂)[4][5] |

| 1500 - 1400 | Medium | C=C and C=N Ring Stretch | Pyridine Ring |

| 1470 - 1450 | Medium | C-H Asymmetric Bend (Scissoring) | Methyl (-CH₃)[3] |

| 1370 - 1350 | Medium | C-H Symmetric Bend (Umbrella) | Methyl (-CH₃)[3] |

| 1360 - 1290 | Strong | N-O Symmetric Stretch | Nitro (-NO₂)[4][5] |

| 1350 - 1120 | Very Strong | C-F Asymmetric & Symmetric Stretch | Trifluoromethyl (-CF₃) |

| 900 - 675 | Strong | C-H Out-of-Plane Bend | Aromatic (Pyridine) |

Structure-Spectra Correlation Diagram

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

This technical guide provides a comprehensive analysis of the molecular structure of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine, a compound of significant interest to researchers and professionals in drug development and agrochemical synthesis. Given the limited direct experimental data available for this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to present a robust predictive overview of its synthesis, characterization, and key structural features.

Introduction: The Significance of Trifluoromethylpyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. The introduction of a trifluoromethyl (-CF3) group can dramatically alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the reactivity and electronic distribution of the pyridine ring.[2] The further incorporation of a nitro (-NO2) group, another potent electron-withdrawing moiety, and a methyl (-CH3) group, an electron-donating group, on the pyridine ring of this compound creates a unique electronic and steric environment, suggesting its potential as a versatile building block in the synthesis of novel bioactive compounds.

Proposed Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a cooled (0 °C) solution of 4-methyl-2-(trifluoromethyl)pyridine in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid (nitrating mixture) is added dropwise with vigorous stirring. The temperature is maintained below 10 °C throughout the addition.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice, and the resulting solution is neutralized with a suitable base (e.g., sodium hydroxide solution) until a precipitate is formed.

-

Purification: The crude product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a strong acid mixture (H2SO4 and HNO3) is a standard and effective method for the nitration of aromatic rings.[4][5] The electron-withdrawing trifluoromethyl group at the 2-position and the electron-donating methyl group at the 4-position will direct the incoming nitro group to the 5-position due to a combination of electronic and steric effects.

Elucidation of the Molecular Structure

The molecular structure of this compound is defined by the specific arrangement of its constituent atoms and functional groups on the pyridine ring.

Caption: 2D representation of this compound.

Molecular Formula: C7H5F3N2O2[6]

Molecular Weight: 206.12 g/mol [6]

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra, the following data are predicted based on the analysis of similar compounds and the known effects of the functional groups present in the molecule.[7][8]

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | s | 1H | H-6 | Deshielded by the adjacent nitrogen and the electron-withdrawing nitro group. |

| ~7.8 | s | 1H | H-3 | Deshielded by the adjacent trifluoromethyl group. |

| ~2.6 | s | 3H | -CH3 | Typical chemical shift for a methyl group on an aromatic ring. |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C-2 | Attached to the highly electronegative trifluoromethyl group and nitrogen. |

| ~148 | C-4 | Attached to the methyl group. |

| ~145 | C-5 | Attached to the nitro group. |

| ~140 | C-6 | Influenced by the ring nitrogen and the nitro group. |

| ~125 (q) | -CF3 | Quartet splitting due to coupling with fluorine atoms. |

| ~120 | C-3 | Influenced by the trifluoromethyl group. |

| ~20 | -CH3 | Typical chemical shift for a methyl carbon. |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~-65 | s | -CF3 | Typical chemical shift for a trifluoromethyl group on a pyridine ring. |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 206 | [M]+ (Molecular Ion) |

| 189 | [M - OH]+ or [M - F]+ |

| 160 | [M - NO2]+ |

| 137 | [M - CF3]+ |

Rationale for Predicted Spectroscopic Data

The predicted NMR chemical shifts are based on the additive effects of the substituents on the pyridine ring. The strongly electron-withdrawing trifluoromethyl and nitro groups are expected to cause a significant downfield shift for the adjacent protons and carbons. The ¹⁹F NMR is a crucial technique for confirming the presence of the trifluoromethyl group. In mass spectrometry, the molecular ion peak is expected at m/z 206, with characteristic fragmentation patterns involving the loss of the nitro and trifluoromethyl groups.

Computational Analysis and Molecular Properties (Inferred)

Computational chemistry can provide valuable insights into the structure and electronic properties of molecules where experimental data is lacking.[8][9][10] A Density Functional Theory (DFT) calculation for this compound would likely reveal a planar pyridine ring. The bond lengths and angles would be influenced by the electronic nature of the substituents. The calculated electrostatic potential map would show regions of high electron density around the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, and regions of low electron density around the trifluoromethyl group, indicating its strong electron-withdrawing nature.

Conclusion

This compound is a fascinating molecule with significant potential in the development of new pharmaceuticals and agrochemicals. While direct experimental data remains to be published, this technical guide provides a comprehensive, predictive overview of its molecular structure, synthesis, and spectroscopic characteristics based on established chemical principles and data from analogous compounds. The proposed synthetic route and the predicted analytical data offer a solid foundation for researchers to begin their own investigations into this promising chemical entity. Further experimental validation of the predictions outlined in this guide is highly encouraged to fully unlock the potential of this versatile molecule.

References

-

Bailey, N. J., et al. "Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone (2-hydroxy-5-trifluoromethylpyridine) in hydroponically grown plants." Journal of agricultural and food chemistry (2001). [Link][11][12]

-

ResearchGate. "Nitropyridines: Synthesis and reactions." (2025). [Link][4][5]

-

Tsukamoto, M., & Nakamura, T. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." Journal of Pesticide Science (2017). [Link][1]

-

Zhang, W., et al. "Regioselective Direct C–H Trifluoromethylation of Pyridine." Organic Letters (2020). [Link][13]

-

Tsukamoto, M., & Nakamura, T. "Trifluoromethylpyridine: Its chemistry and applications." Research Outreach (2023). [Link][3]

-

Tsukamoto, M., & Nakamura, T. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." Journal of Pesticide Science (2017). [Link][2]

-

Udhayakala, P., et al. "Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis." Der Pharma Chemica (2015). [Link][8]

-

ResearchGate. "Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies." (n.d.). [Link][9]

-

Singh, R. A., et al. "Computational studies on the structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine." Indian Journal of Pure & Applied Physics (2009). [Link][10]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine,4-methyl-5-nitro-2-(trifluoromethyl)- [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone (2-hydroxy-5-trifluoromethylpyridine) in hydroponically grown plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Solubility and Stability of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

Introduction: The Significance of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine in Modern Chemistry

This compound is a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, featuring a pyridine core substituted with a methyl group, a strongly electron-withdrawing nitro group, and a trifluoromethyl group, imparts a distinct set of physicochemical properties that can be leveraged in the design of novel bioactive molecules. The trifluoromethyl moiety is known to enhance properties such as metabolic stability and membrane permeability, while the nitro group can serve as a synthetic handle for further molecular elaboration or contribute directly to biological activity.[1][2][3]

Derivatives of nitropyridine are integral to the synthesis of various pharmaceuticals and agrochemicals.[4][5] The stability and solubility of these intermediates are paramount, governing not only their utility in synthetic transformations but also the developability of any resulting active pharmaceutical ingredient (API) or agrochemical. Poor solubility can hinder reaction kinetics and bioavailability, while instability can lead to degradation, impurity formation, and loss of efficacy.

This guide provides a comprehensive technical overview of the critical aspects of solubility and stability for this compound. As specific experimental data for this compound is not extensively available in the public domain, this document will focus on providing robust, field-proven methodologies for its characterization. We will delve into the causality behind experimental choices, offering a framework for researchers, scientists, and drug development professionals to generate reliable and reproducible data.

Physicochemical Properties: A Foundation for Analysis

A thorough understanding of the fundamental physicochemical properties of this compound is the first step in any comprehensive analysis. These properties, summarized in the table below, provide the basis for method development in solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₃N₂O₂ | [6] |

| Molecular Weight | 206.12 g/mol | [6] |

| Appearance | Liquid (predicted/reported by supplier) | [6][7] |

| InChI Key | YAVOZQHDJFJNPM-UHFFFAOYSA-N | [6] |

Note: Some properties like appearance may be based on supplier data and should be experimentally verified.

Part 1: Solubility Profiling

The solubility of a compound is a critical determinant of its behavior in both chemical and biological systems. For an intermediate like this compound, solubility dictates the choice of reaction solvents, purification methods, and formulation strategies for downstream applications.

Rationale for Solvent Selection

The selection of solvents for solubility determination should be guided by the anticipated use of the compound. A diverse panel of solvents, ranging in polarity, is recommended to build a comprehensive solubility profile. The presence of both a polar nitro group and a more non-polar trifluoromethyl group suggests that the compound may exhibit varied solubility across different solvent classes.

A recommended solvent panel would include:

-

Aqueous Buffers: At various pH levels (e.g., pH 2, 7.4, 10) to assess the impact of potential ionization on solubility. Although the pyridine nitrogen is weakly basic, its pKa is significantly lowered by the electron-withdrawing groups.

-

Polar Protic Solvents: Such as methanol, ethanol, and isopropanol, which are common in organic synthesis and formulation.

-

Polar Aprotic Solvents: Including acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), often used for challenging-to-dissolve compounds.

-

Non-Polar Solvents: Such as toluene and heptane, to understand its behavior in less polar environments.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

Both kinetic and thermodynamic solubility assessments provide valuable, albeit different, insights. Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution (often from a DMSO stock), which is relevant for early-stage screening. Thermodynamic solubility, the true equilibrium value, is crucial for later-stage development.

Methodology for Thermodynamic Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvents.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the excess undissolved solid.

-

Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase for analysis.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8] A standard calibration curve of the compound should be used for accurate quantification.

Caption: Workflow for Thermodynamic Solubility Determination

Predicted Solubility Profile (Hypothetical Data)

Based on the structure, a hypothetical solubility profile can be predicted. This serves as a baseline for experimental design.

| Solvent | Predicted Solubility Category | Rationale |

| Water (pH 7.4) | Poorly Soluble to Insoluble | The hydrophobic trifluoromethyl and methyl groups likely dominate over the polar nitro group. |

| Methanol | Soluble | The polarity of methanol should facilitate dissolution. |

| Acetonitrile | Soluble | A common solvent for a wide range of organic compounds. |

| Dichloromethane | Soluble | Effective for many organic molecules of moderate polarity. |

| Heptane | Insoluble | The compound's polarity is likely too high for significant solubility in non-polar alkanes. |

Part 2: Stability Assessment and Degradation Pathway Elucidation

Stability testing is crucial to identify conditions that may lead to the degradation of this compound. This information is vital for determining appropriate storage conditions, shelf-life, and potential incompatibilities. Forced degradation studies are employed to accelerate the degradation process and identify likely degradation products.

Forced Degradation (Stress Testing) Protocol

A systematic approach to forced degradation involves exposing the compound to a range of stress conditions, as outlined by regulatory guidelines.

Methodology for Forced Degradation Studies

-

Sample Preparation: Prepare solutions of the compound in a suitable solvent system (e.g., acetonitrile/water) at a known concentration.

-

Stress Conditions:

-

Hydrolytic Stability: Expose the solution to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions at elevated temperatures (e.g., 60 °C).

-

Oxidative Stability: Treat the solution with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.

-

Photostability: Expose the solid compound and its solution to UV and visible light, as per ICH Q1B guidelines.

-

Thermal Stability: Heat the solid compound at an elevated temperature (e.g., 80°C).

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all potential degradation products. Mass spectrometry (LC-MS) is invaluable for identifying the mass of the degradation products, which aids in structure elucidation.[9]

Caption: Potential Degradation Pathways

Predicted Stability Profile and Degradation Pathways

Based on the chemical structure and the known reactivity of related compounds, several degradation pathways can be anticipated:

-

Reduction of the Nitro Group: Aromatic nitro compounds can be susceptible to reduction, forming nitroso, hydroxylamino, or amino derivatives.[10] This may be particularly relevant under oxidative or photolytic stress conditions.

-

Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient, a characteristic that is further enhanced by the nitro and trifluoromethyl groups. This makes the ring susceptible to nucleophilic attack, especially at positions ortho and para to the nitro group. Under basic conditions, displacement of the nitro group by a hydroxide ion could occur.

-

Photodegradation: Aromatic nitro compounds are often sensitive to UV light, which can lead to complex degradation pathways, including ring cleavage.[10]